molecular formula C23H16ClN3 B2522604 8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-76-6

8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2522604
CAS No.: 901020-76-6
M. Wt: 369.85
InChI Key: STKDUPWFPSYWSG-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to their wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline derivatives exhibit a broad range of biological activities . For example, some quinoline derivatives were synthesized as novel Raf kinase inhibitors with potent and selective antitumor activities .


Physical and Chemical Properties Analysis

Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . The molecular weight of quinoline is 129.16 .

Scientific Research Applications

Biological Activities and Synthesis
Pyrazolo[3,4-b]quinoline derivatives, including compounds structurally related to 8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, have been extensively studied for their wide range of biological activities. These compounds exhibit antimicrobial, antiviral, and potential anticancer activities. For instance, the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes have been explored to generate hydrazone derivatives and pyrazolo[3,4-b]quinoline derivatives, highlighting their antimicrobial and antiviral potentials (T. S. Kumara et al., 2016). Another study focuses on the synthesis of condensed heterotricycles, which further underscores the versatility of pyrazoloquinoline compounds in generating diverse molecular structures with significant biological applications (K. Nagarajan & R. Shah, 1992).

Material Sciences and Optical Properties
The structural and optical properties of derivatives have been a subject of interest in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other photovoltaic applications. Studies have demonstrated the synthesis and application of pyrazoloquinoline derivatives in OLEDs, showing how substituents affect the electroluminescence and efficiency of these materials (Y. T. and et al., 2001). Similarly, research on 4H-pyrano[3,2-c]quinoline derivatives has revealed their potential in thin-film applications, further highlighting the adaptability of pyrazoloquinoline derivatives in advanced material applications (H. Zeyada et al., 2016).

Chemical Synthesis and Structural Analysis
Chemical synthesis techniques, including microwave-assisted synthesis, offer routes to efficiently produce pyrazolo[3,4-b]quinoline derivatives. These methods underscore the chemical flexibility and the potential for structural modification within this class of compounds, enabling the exploration of their applications across different scientific domains (K. Mogilaiah et al., 2003). Moreover, structural analysis through techniques such as X-ray crystallography provides insight into the molecular configuration of these compounds, facilitating their application in targeted scientific research (J. Portilla et al., 2005).

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . Therefore, they have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Properties

IUPAC Name

8-chloro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c1-15-7-9-16(10-8-15)22-20-14-25-21-12-11-17(24)13-19(21)23(20)27(26-22)18-5-3-2-4-6-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKDUPWFPSYWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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